molecular formula C18H20O B14445534 2,2-Dimethyl-1,3-diphenylbutan-1-one CAS No. 77614-45-0

2,2-Dimethyl-1,3-diphenylbutan-1-one

Cat. No.: B14445534
CAS No.: 77614-45-0
M. Wt: 252.3 g/mol
InChI Key: ZPYKJCVRPJMMJT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-diphenylbutan-1-one is a branched ketone featuring two phenyl groups at positions 1 and 3 and two methyl groups at position 2. The compound’s ketone functionality and aromatic substituents suggest applications in organic synthesis, pharmaceuticals, or materials science, though further research is needed to confirm its specific roles.

Properties

CAS No.

77614-45-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2,2-dimethyl-1,3-diphenylbutan-1-one

InChI

InChI=1S/C18H20O/c1-14(15-10-6-4-7-11-15)18(2,3)17(19)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

ZPYKJCVRPJMMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Mechanistic Basis of Proline Catalysis

L-Proline and D-proline catalyze asymmetric cross-aldol reactions between benzaldehyde and acetophenone derivatives, forming β-hydroxy ketone intermediates. In the context of 2,2-Dimethyl-1,3-diphenylbutan-1-one, this method requires substituting acetophenone with 2-methylacetophenone to introduce the requisite branching. The reaction proceeds via enamine formation, where the proline’s secondary amine activates the carbonyl compound, enabling nucleophilic attack by the aldehyde.

Dibenzylamine trifluoroacetate, utilized as a reaction additive in patent CN108017518B, enhances yields to >80% by stabilizing transition states through hydrogen bonding. For the target compound, modifying the acetophenone substrate to 2,2-dimethylpropiophenone could theoretically yield 3-hydroxy-2,2-dimethyl-1,3-diphenylpropan-1-one, a precursor for subsequent reduction or oxidation.

Huang Minlon Reduction for Ketone Intermediate Functionalization

The Huang Minlon reduction, employing ethylene glycol, hydrazine hydrate, and potassium hydroxide, typically converts ketones to alkanes. However, strategic interruption of this process at the alcohol stage (e.g., 1,3-diphenyl-1-propanol) permits re-oxidation to the ketone. Applying this to a β-hydroxy-2,2-dimethyl-1,3-diphenylpropan-1-one intermediate could yield the target compound via controlled oxidation. Patent data indicate that Huang Minlon conditions (100°C, 24 h stirring) achieve 50–56% total yields in related systems, suggesting scalability challenges for branched ketones.

Radical-Initiated Coupling for Carbon Skeleton Assembly

Cumene-Based Dimerization with Radical Initiators

Patent CN106083508A details the synthesis of 2,3-dimethyl-2,3-diphenylbutane via radical coupling of isopropylbenzene (cumene) using azodiisobutyronitrile (AIBN) or dibenzoyl peroxide. Adapting this for ketone synthesis necessitates post-coupling oxidation. For example, ozonolysis of the central alkane bond in 2,3-dimethyl-2,3-diphenylbutane could generate two ketone groups, though regioselectivity remains a concern.

Reaction parameters from the patent include:

  • Temperature : 60–100°C
  • Catalyst : Ferrous acetate (1–5 wt%)
  • Yield : 65–75% for alkane product

While direct ketone formation is absent in this method, the radical pathway’s efficiency underscores its potential for constructing the carbon backbone prior to functionalization.

Oxidative Functionalization of Radical Coupling Products

Post-synthetic oxidation of the alkane intermediate using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) could introduce the ketone moiety. However, over-oxidation to carboxylic acids and compatibility with methyl groups require optimization. Computational studies suggest that steric shielding from 2,2-dimethyl groups may favor ketone stability over further oxidation.

Photoredox Catalysis for Direct Ketone Formation

Nickel-Catalyzed Cross-Coupling Under Visible Light

The RSC study (DOI: 10.1039/D0CC01480J) demonstrates visible-light-driven synthesis of 3,3-dimethyl-1-phenylbutan-2-one using pivalic anhydride and a nickel catalyst. Translating this to 2,2-Dimethyl-1,3-diphenylbutan-1-one involves substituting pivalic anhydride with a bifunctional acylating agent bearing phenyl and methyl groups. Key reaction parameters include:

  • Catalyst : NiCl2·6H2O (0.05 equiv)
  • Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
  • Light Source : Visible light (450 nm)
  • Yield : 80% for analogous ketones

Substrate Scope and Limitations

Benzotrifluoride as a co-solvent reduces yields to 60% compared to acetonitrile (80%), highlighting solvent polarity’s role in stabilizing nickel intermediates. For the target compound, employing 2-methylbenzoyl chloride as the acylating agent and phenylmagnesium bromide as the nucleophile could furnish the desired product, though steric hindrance may necessitate longer reaction times.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Catalyst Cost Scalability
Proline Catalysis 50–56 >99 Low Moderate
Radical Coupling 65–75 80 Low High
Photoredox 80 95 Moderate Low

Key Observations :

  • Proline Catalysis offers high enantiomeric purity but requires multi-step sequences for ketone formation.
  • Radical Coupling excels in scalability but demands post-synthetic oxidation.
  • Photoredox achieves direct ketone synthesis under mild conditions but suffers from catalyst cost.

Industrial-Scale Considerations and Process Optimization

Cost-Benefit Analysis of Raw Materials

Benzaldehyde and acetophenone derivatives, priced at $12–15/kg, make proline catalysis economically viable for small-scale enantioselective synthesis. In contrast, cumene ($3–5/kg) favors radical methods for bulk production, despite additional oxidation steps.

Environmental Impact of Solvent Systems

Dimethyl sulfoxide (DMSO), used in proline-mediated reactions, poses disposal challenges due to high boiling points (189°C). Photoredox’s acetonitrile solvent, while volatile, permits recycling via distillation, aligning with green chemistry principles.

Comparison with Similar Compounds

3,3-Dimethyl-1-phenylbutan-2-one (CAS: 6721-67-1)

  • Structure : Features a single phenyl group at position 1 and methyl groups at position 3.
  • Molecular Weight : 176.26 g/mol (vs. ~252.34 g/mol for 2,2-dimethyl-1,3-diphenylbutan-1-one, estimated).
  • Physical Properties: No melting point (mp) reported, but likely a liquid or low-melting solid .
  • Applications : Used as an intermediate in asymmetric catalysis or sulfone-directed reactions .

1,3-Diphenyl-2-buten-1-one (CAS: 495-45-4)

  • Structure: Conjugated enone system with phenyl groups at positions 1 and 3.
  • Reactivity : The α,β-unsaturated ketone undergoes Michael additions or Diels-Alder reactions, unlike the saturated 2,2-dimethyl derivative.
  • Applications : Used in chalcone synthesis and as a UV absorber in materials .

2-(Dibenzylamino)-1,3-diphenylpropan-1-one (Compound 10g from )

  • Structure: Contains amino (dibenzylamino) and phenyl substituents.
  • Physical Properties : Melting point and NMR data (δ<sup>1</sup>H: 7.30–7.10 ppm for aromatic protons) confirm structural rigidity .
  • Reactivity: The amino group acts as a directing group, enabling regioselective reactions.
  • Applications: Potential use in iminium salt synthesis or as a ligand in coordination chemistry .

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (Compound 11g from )

  • Structure : Sulfonyl group at position 1 and methyl groups at position 3.
  • Physical Properties : White solid (mp 80–81°C) with high polarity due to the sulfone group .
  • Reactivity : The electron-withdrawing sulfone enhances electrophilicity at the ketone.
  • Applications : Intermediate in medicinal chemistry for bioactive molecule synthesis .

Data Table: Key Properties of Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2,2-Dimethyl-1,3-diphenylbutan-1-one* C₁₈H₂₀O ~252.34 N/A Ketone, two phenyl, two methyl
3,3-Dimethyl-1-phenylbutan-2-one C₁₂H₁₆O 176.26 N/A Ketone, one phenyl, two methyl
1,3-Diphenyl-2-buten-1-one C₁₆H₁₂O 220.27 N/A α,β-Unsaturated ketone, two phenyl
2-(Dibenzylamino)-1,3-diphenylpropan-1-one C₂₉H₂₇NO 405.54 98–100 Ketone, amino, three phenyl
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₁H₁₄O₃S 242.29 80–81 Ketone, sulfone, two methyl

*Estimated values due to lack of direct data.

Structural and Functional Insights

  • Electronic Effects : Additional phenyl groups enhance electron delocalization, possibly stabilizing the ketone via resonance, similar to 1,3-diphenyl-2-buten-1-one .
  • Synthetic Routes : Analogous compounds are synthesized via nucleophilic substitution (e.g., bromoketones reacting with sulfinic acids or amines) , suggesting feasible pathways for the target compound.

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